
(1'R,2S,3S)-Defluoro Fosaprepitant Dimeglumine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, which is a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Industrial Production Methods
Industrial production of (1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the specific reaction but typically involve controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of ketones or aldehydes, while reduction reactions may produce alcohols.
科学的研究の応用
(1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It is used in the development of antiemetic drugs to prevent nausea and vomiting in chemotherapy patients.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine involves its binding to the neurokinin-1 (NK-1) receptors in the brain. This binding inhibits the action of substance P, a neuropeptide involved in the vomiting reflex. By blocking the NK-1 receptors, the compound effectively prevents nausea and vomiting.
類似化合物との比較
Similar Compounds
Fosaprepitant: An isomer of (1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine, also a selective NK-1 receptor antagonist.
Aprepitant: Another NK-1 receptor antagonist used as an antiemetic drug.
Rolapitant: A long-acting NK-1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness
(1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its isomers and other similar compounds. This uniqueness can potentially lead to variations in its efficacy and safety profile, making it a valuable compound for further research and development.
特性
分子式 |
C30H40F6N5O11P |
|---|---|
分子量 |
791.6 g/mol |
IUPAC名 |
[3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19-,20-;4-,5+,6+,7+/m10/s1 |
InChIキー |
BLKGRNBEVDABEV-DLUARILYSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


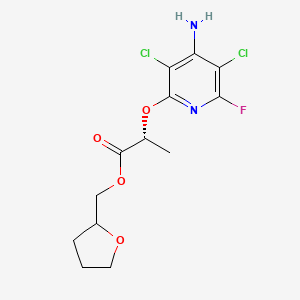
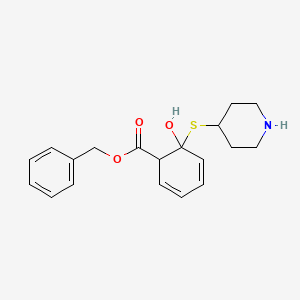
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)

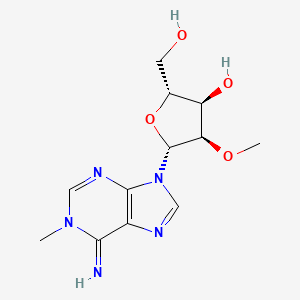
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
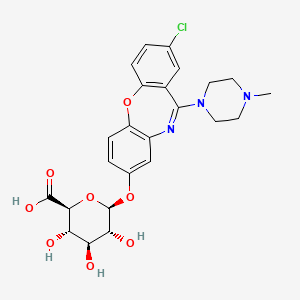
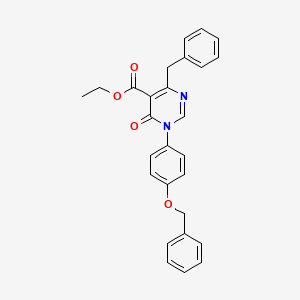


![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)
